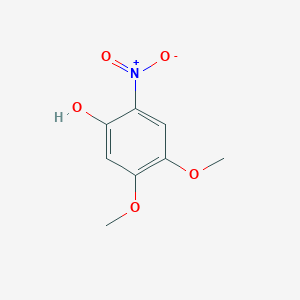

4,5-Dimethoxy-2-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxy-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEJHHWQKHGDNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304866 | |

| Record name | 4,5-dimethoxy-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7158-91-0 | |

| Record name | 4,5-Dimethoxy-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7158-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethoxy-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007158910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC167884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dimethoxy-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: Solubility & Stability of 4,5-Dimethoxy-2-nitrophenol

This guide details the physicochemical profile, solubility behavior, and stability mechanisms of 4,5-Dimethoxy-2-nitrophenol (CAS 7158-91-0).[1] This compound serves as the chromophoric core for the widely used 6-nitroveratryl (NV) class of photocleavable protecting groups.[1]

Chemical Identity & Physicochemical Profile

This compound is an electron-rich aromatic scaffold characterized by a strong intramolecular hydrogen bond between the phenolic hydroxyl and the ortho-nitro group.[1] This structural feature significantly influences its solubility and pKa relative to other nitrophenols.[1]

Core Properties Table

| Property | Value / Description | Source/Rationale |

| CAS Number | 7158-91-0 | Chemical Abstracts Service |

| Molecular Formula | C₈H₉NO₅ | MW: 199.16 g/mol |

| Appearance | Yellow to orange crystalline solid | Nitro-aromatic conjugation |

| pKa (Predicted) | 7.5 – 8.2 | Phenolic OH, modulated by o-NO₂ (H-bond stabilization) and p-OMe (EDG) |

| LogP (Predicted) | ~1.9 | Moderately lipophilic due to dimethoxy groups |

| Melting Point | 110–130 °C (Range for analogs) | Typical for nitro-veratryl derivatives |

Solubility Profile

The solubility of this compound is governed by the competition between its hydrophobic methoxy/aromatic core and the polarizable nitro/hydroxyl groups.[1]

Solvent Compatibility Matrix

| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Disrupts intermolecular stacking; accepts H-bonds from phenol.[1] |

| Polar Protic | Ethanol, Methanol | Moderate | Soluble, but less effective than DMSO due to competition for H-bonding.[1] |

| Chlorinated | DCM, Chloroform | Moderate | Good interaction with the aromatic core and methoxy groups. |

| Aqueous | Water (pH < 7) | Low (<1 mg/mL) | Intramolecular H-bond (OH[1]···NO₂) reduces interaction with bulk water.[1] |

| Aqueous | Water (pH > 9) | High | Deprotonation to the phenolate anion drastically increases solubility.[1] |

Experimental Protocol: Saturation Solubility Determination

To accurately determine solubility for formulation or synthesis, use the "Shake-Flask" method coupled with HPLC quantification.[1]

Step-by-Step Methodology:

-

Preparation: Add excess solid this compound to 5 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Note: Protect from light using aluminum foil to prevent photo-degradation during equilibration.[1]

-

-

Filtration: Pass the suspension through a 0.45 µm PTFE syringe filter (pre-saturated) to remove undissolved solids.

-

Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (Detection at 350 nm, the nitro-aromatic absorption max).

Stability & Degradation Mechanisms

While the benzyl derivatives of this compound (e.g., 4,5-dimethoxy-2-nitrobenzyl alcohol) are designed to fragment under UV light, the phenol itself exhibits a different stability profile.[1]

A. Photostability (Critical)

The ortho-nitro substituent makes this compound inherently light-sensitive.[1] Upon exposure to UV-A (320–400 nm), the nitro group can undergo a redox isomerization to a nitroso species, even without a benzylic leaving group.[1]

-

Mechanism: Excitation triggers an n→π* transition, leading to an aci-nitro intermediate.[1] While it does not cleave (lacking the benzylic linker), it slowly darkens due to the formation of azo-dimers or oxidation products.[1]

-

Guideline: Strictly amber glassware is required for all storage and handling.[1]

B. Thermal & Hydrolytic Stability[1]

-

Thermal: Stable at room temperature (25°C). Avoid temperatures >100°C in the dry state to prevent potential energetic decomposition characteristic of polynitro/electron-rich aromatics.[1]

-

Hydrolytic: Stable in aqueous buffers from pH 2 to 10.[1] The methoxy ether linkages are robust and do not hydrolyze under standard conditions.[1]

Stability Testing Workflow (DOT Diagram)

The following diagram outlines the logical flow for validating the stability of the compound during assay development.

Caption: Workflow for forced degradation studies to establish the stability profile of this compound.

Handling & Storage Recommendations

Based on the solubility and stability data, the following protocols ensure sample integrity:

-

Storage: Store in amber vials at 2–8°C . While the solid is stable at RT, refrigeration retards slow oxidative discoloration.[1]

-

Handling: Use a fume hood.[1] Nitrophenols can be skin irritants and potential sensitizers.[1]

-

Solution State: Solutions in DMSO or Ethanol should be prepared fresh or stored at -20°C. Discard solutions that turn dark brown/red, indicating significant photo-degradation or oxidation.[1]

References

-

PubChem. this compound (CID 297121).[1] National Library of Medicine.[1] [Link][1]

-

Ilanel, G. et al. Photolabile Protecting Groups in Organic Synthesis.[1] Chemical Reviews.[1] (Contextual grounding for nitro-veratryl photochemistry).

Sources

An In-Depth Technical Guide to the Potential Biological Activities of Dimethoxylated Nitrophenols

This guide provides a comprehensive technical overview of the potential biological activities of dimethoxylated nitrophenols, designed for researchers, scientists, and drug development professionals. By synthesizing current scientific understanding with field-proven insights, this document explores the therapeutic promise of this class of compounds, detailing their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Structural and Functional Landscape of Dimethoxylated Nitrophenols

Dimethoxylated nitrophenols are a class of organic compounds characterized by a phenolic ring substituted with two methoxy (-OCH₃) groups and one nitro (-NO₂) group. The specific positioning of these functional groups on the aromatic ring dictates the molecule's stereochemistry and electronic properties, which in turn significantly influences its biological activity. The electron-donating nature of the methoxy groups, coupled with the electron-withdrawing properties of the nitro group and the acidic phenolic hydroxyl group, creates a unique electronic environment that can facilitate interactions with various biological targets. This guide will delve into the specific biological activities that arise from this distinct chemical architecture.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous chronic diseases. Phenolic compounds are well-established antioxidants, and the introduction of methoxy and nitro groups can modulate this activity.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby forming a stable phenoxyl radical. The stability of this radical is crucial for antioxidant efficacy and is influenced by the other substituents on the aromatic ring.

-

Role of Methoxy Groups: The electron-donating methoxy groups increase the electron density on the aromatic ring, which can stabilize the resulting phenoxyl radical through resonance. This enhanced stability makes the parent molecule a more effective hydrogen donor. Theoretical studies on dimethoxyphenols have shown that the position of the methoxy groups significantly affects the O-H bond dissociation energy, a key parameter in antioxidant activity[1].

-

Influence of the Nitro Group: The electron-withdrawing nitro group generally decreases the electron density of the aromatic ring. While this might seem counterintuitive for antioxidant activity, it can contribute to the overall stability of the phenoxyl radical through resonance delocalization, depending on its position relative to the hydroxyl group.

A key example of a related compound is the dimer of 2,6-dimethoxyphenol, 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol, which has demonstrated higher antioxidant capacity than its monomeric precursor[2]. This suggests that the dimethoxy-substituted phenolic moiety is a key contributor to antioxidant potential.

Experimental Workflow for Assessing Antioxidant Activity

A robust assessment of antioxidant activity involves a combination of in vitro assays that measure different aspects of radical scavenging and reducing power.

Caption: Workflow for in vitro antioxidant activity assessment.

Detailed Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a stock solution of the dimethoxylated nitrophenol in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Keep this solution in the dark.

-

-

Assay Procedure:

-

In a 96-well microplate, add varying concentrations of the test compound to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control group with the solvent and DPPH solution, and a blank with the solvent only.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100.

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

-

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. The anti-inflammatory potential of phenolic compounds is often linked to their ability to modulate key signaling pathways and enzymes involved in the inflammatory response.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of dimethoxylated nitrophenols are likely multifactorial, involving:

-

Inhibition of Pro-inflammatory Enzymes: Cyclooxygenase-2 (COX-2) is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. Many phenolic compounds are known to inhibit COX-2[3]. The structural features of dimethoxylated nitrophenols may allow them to bind to the active site of COX-2, thereby blocking its activity.

-

Modulation of Inflammatory Signaling Pathways: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Polyphenols can inhibit the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6[4][5].

-

Antioxidant Effects: By reducing oxidative stress, these compounds can indirectly mitigate inflammation, as ROS can act as signaling molecules that activate pro-inflammatory pathways[4].

Experimental Workflow for Assessing Anti-inflammatory Activity

Evaluating the anti-inflammatory potential of a compound typically involves cell-based assays that mimic an inflammatory response.

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Detailed Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the dimethoxylated nitrophenol for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with cells and LPS only, and a blank with cells only.

-

Incubate for 24 hours.

-

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite (a stable product of NO) in the samples and determine the percentage of NO inhibition compared to the LPS-treated control.

-

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Nitroaromatic compounds and methoxy-substituted phenols have independently shown antimicrobial properties, suggesting that dimethoxylated nitrophenols could be promising candidates.

Mechanism of Antimicrobial Action

The antimicrobial activity of these compounds likely stems from a combination of effects:

-

Membrane Disruption: The lipophilic nature of the methoxy groups can facilitate the partitioning of the molecule into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents[6][7].

-

Enzyme Inhibition: The nitro group can be reduced by bacterial nitroreductases to form reactive nitroso and hydroxylamino intermediates. These reactive species can cause oxidative stress and damage essential cellular components, including DNA and proteins.

-

Inhibition of Biofilm Formation: Some phenolic compounds can interfere with quorum sensing, a bacterial communication system that regulates biofilm formation and virulence factor production.

A Schiff base derivative, 2,6-dimethoxy-4-((4′-nitrophenylamino)methyl)phenol, has demonstrated antibacterial activity, particularly against Gram-negative bacteria like P. aeruginosa[8].

Experimental Workflow for Assessing Antimicrobial Activity

The antimicrobial potential of a compound is typically evaluated by determining its ability to inhibit microbial growth.

Caption: Workflow for determining antimicrobial activity.

Detailed Protocol: Broth Microdilution Method for MIC Determination

-

Preparation:

-

Prepare a two-fold serial dilution of the dimethoxylated nitrophenol in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

-

Inoculation and Incubation:

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

-

Data Interpretation:

-

Visually inspect the wells for turbidity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.

-

To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the clear wells onto agar plates and incubate. The MBC is the lowest concentration that results in no growth on the agar.

-

Anticancer Activity: Targeting Malignant Cells

The search for novel anticancer agents is a cornerstone of modern drug discovery. Phenolic compounds have demonstrated a range of anticancer activities, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.

Mechanism of Anticancer Action

The potential anticancer mechanisms of dimethoxylated nitrophenols may involve:

-

Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: They could potentially halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

-

Inhibition of Topoisomerases: Some phenolic derivatives have been shown to inhibit topoisomerases, enzymes essential for DNA replication and repair in cancer cells[9].

-

Cytotoxicity: At higher concentrations, these compounds may exhibit direct cytotoxic effects on cancer cells. A chalcone derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, has shown moderate cytotoxic activity against breast cancer cell lines[10].

Experimental Workflow for Assessing Anticancer Activity

The initial screening of anticancer potential typically involves in vitro cytotoxicity assays against various cancer cell lines.

Caption: Workflow for in vitro anticancer activity assessment.

Detailed Protocol: MTT Cell Proliferation Assay

-

Cell Seeding and Treatment:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the dimethoxylated nitrophenol for a specified period (e.g., 24, 48, or 72 hours). Include untreated control cells.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solubilized formazan at 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

-

Toxicology and Safety Considerations

While the biological activities of dimethoxylated nitrophenols are promising, a thorough evaluation of their toxicological profile is essential for any therapeutic development. Information on the specific toxicity of dimethoxylated nitrophenols is limited. However, data on related compounds can provide initial insights.

Nitrophenols, in general, can be toxic and may pose environmental hazards[11]. For instance, 4-nitrophenol is known to irritate the eyes, skin, and respiratory tract and can cause methemoglobinemia upon ingestion[12]. The toxicity of nitroaromatic compounds is often linked to the number and position of the nitro groups[13].

In Silico Toxicology Prediction: In the absence of extensive experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and in silico toxicity prediction can be valuable tools. These models use the chemical structure of a compound to predict its potential toxicity based on data from similar molecules[14][15][16][17][18][19][20][21]. Such analyses can help prioritize compounds for further experimental safety testing and guide the design of analogues with improved safety profiles.

Conclusion and Future Directions

Dimethoxylated nitrophenols represent a class of compounds with significant, yet underexplored, therapeutic potential. The unique combination of electron-donating methoxy groups and an electron-withdrawing nitro group on a phenolic backbone provides a foundation for diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.

Future research should focus on:

-

Synthesis and Screening of a Broader Library: A systematic synthesis of various dimethoxylated nitrophenol isomers and derivatives is needed to establish clear structure-activity relationships.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational development as therapeutic agents.

-

Comprehensive Toxicological Evaluation: Rigorous in vitro and in vivo toxicological studies are necessary to ensure the safety of any lead compounds.

-

In Vivo Efficacy Studies: Promising candidates identified through in vitro screening should be advanced to animal models of relevant diseases to evaluate their in vivo efficacy.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of dimethoxylated nitrophenols for the benefit of human health.

References

-

Adelakun, O. E., et al. (2012). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. ResearchGate. [Link]

-

Kaur, M., et al. (2021). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny. Research Trend. [https://researchtrend.net/ijab/ V10_I4_IJAB_1.pdf]([Link] V10_I4_IJAB_1.pdf)

-

Wikipedia. 4-Nitrophenol. [Link]

-

Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 279-286. [Link]

-

García-Gimeno, P., et al. (2020). Simple Environmentally-Friendly Reduction of 4-Nitrophenol. Catalysts, 10(4), 458. [Link]

-

ACS Omega. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [Link]

-

Min, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 758. [Link]

-

Shishodia, S., et al. (2021). Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases. Nutrire, 46, 23. [Link]

-

Borges, R. S., et al. (2011). On the way to understand antioxidants: chromanol and dimethoxyphenols gas-phase acidities. Journal of Mass Spectrometry, 46(10), 1027-1033. [Link]

-

ResearchGate. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. [Link]

-

Ghasemi, S., et al. (2014). Synthesis and anti-cancer activity evaluation of new dimethoxylated chalcone and flavanone analogs. Archiv der Pharmazie, 347(12), 875-883. [Link]

-

De, S., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15206. [Link]

-

Mohamed, M. S., et al. (2016). Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. Biological & Pharmaceutical Bulletin, 39(11), 1888-1892. [Link]

-

Huang, T., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Toxics, 9(8), 189. [Link]

-

Pérez-Sánchez, A., et al. (2023). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. International Journal of Molecular Sciences, 24(9), 8345. [Link]

-

Daglia, M. (2022). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. Applied Sciences, 12(3), 1057. [Link]

-

ResearchGate. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. [Link]

-

IJRAR. MOLECULAR DOCKING STUDIES OF NOVEL NITROPHENYL INHIBITOR AGAINST ALDOSE REDUCTASE. [Link]

-

ResearchGate. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]

-

Still, K. R., et al. (1999). Toxicity of 2,6-Di-tert-butyl-4-Nitrophenol (DBNP). Toxicology and Industrial Health, 15(6), 541-547. [Link]

-

Yahfoufi, N., et al. (2018). The Immunomodulatory and Anti-Inflammatory Role of Polyphenols. Nutrients, 10(11), 1618. [Link]

-

Hubble, L. J., et al. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 9, 2341. [Link]

-

De, S., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. MDPI. [Link]

-

Huang, T., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI. [Link]

-

Fikroh, R. A., et al. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate. [Link]

-

ResearchGate. Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8: Kinetics, pathway, genetic and biochemical characterization. [Link]

-

El-Gamel, N. E. A., et al. (2022). Synthesis, DFT, Biological and Molecular Docking Analysis of Novel Manganese(II), Iron(III), Cobalt(II), Nickel(II), and Copper(II) Chelate Complexes Ligated by 1-(4-Nitrophenylazo)-2-naphthol. Molecules, 27(24), 8758. [Link]

-

Lafarga, T., et al. (2023). Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. International Journal of Molecular Sciences, 24(3), 2174. [Link]

-

Gyawali, R., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1845. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 27(1), 238. [Link]

-

Lu, X., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]

-

ResearchGate. Evaluation and Theoretical Study on the Anti-inflammatory Mechanism of 1-Nitro-2-phenylethane. [Link]

-

Erkoc, F., et al. (2002). Quantitative structure-activity relationship analysis of phenolic antioxidants. Journal of Molecular Modeling, 8(5), 130-137. [Link]

-

Cardoso-Ortiz, J., et al. (2023). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Scientia Pharmaceutica, 92(1), 54. [Link]

-

ResearchGate. Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p -Nitrophenyl Hydrazones as Anti-inflammatory Compounds against COX-2, 5-LOX, and H /K ATPase. [Link]

-

Scilit. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. [Link]

-

Szałaj, N., et al. (2023). Synthesis and Anti-Cancer Activity In Vitro of Synephrine Derivatives. Molecules, 28(1), 358. [Link]

-

Wijesekara, I., et al. (2011). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 3(3), 1383-1406. [Link]

-

StudyCorgi. Quantitative Structure Activity Relationship Analysis to the Mutagenicity of Nitroaromatics Compounds. [Link]

-

Daglia, M. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Antibiotics, 12(2), 224. [Link]

-

Myatt, G. J., et al. (2018). In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. Archives of Toxicology, 92(12), 3529-3543. [Link]

Sources

- 1. On the way to understand antioxidants: chromanol and dimethoxyphenols gas-phase acidities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Immunomodulatory and Anti-Inflammatory Role of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchtrend.net [researchtrend.net]

- 9. New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CAS 7158-91-0: 4,5-Dimethoxy-2-nitrophenol | CymitQuimica [cymitquimica.com]

- 12. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 13. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. scilit.com [scilit.com]

- 20. studycorgi.com [studycorgi.com]

- 21. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicological Profile & Handling Guide: 4,5-Dimethoxy-2-nitrophenol

[1]

Executive Summary: The "Ortho-Nitro" Alert

4,5-Dimethoxy-2-nitrophenol (DMNP) is a specialized intermediate often encountered in the synthesis of isoquinoline alkaloids, photosensitive protecting groups (NVOC derivatives), and specific kinase inhibitors.[1] Unlike high-volume commodity chemicals, DMNP lacks a comprehensive, publicly available National Toxicology Program (NTP) dossier.[1]

The Critical Insight: Researchers must not mistake "absence of data" for "absence of toxicity." As a Senior Application Scientist, I advise treating DMNP as a Class 3 Acute Toxin and a Probable Genotoxin until empirical data proves otherwise. Its toxicity profile is governed by the Ortho-Nitro Effect , where intramolecular hydrogen bonding significantly alters its bioavailability and skin permeation compared to its para-isomers.[1]

This guide provides a read-across toxicological assessment, specific handling protocols, and the validation workflows required to establish a verified safety profile in your laboratory.

Physicochemical Basis of Toxicity

To predict the behavior of DMNP in a biological system, we must first analyze its molecular architecture. The proximity of the nitro (-NO₂) and hydroxyl (-OH) groups creates a distinct toxicokinetic signature.[1]

The Intramolecular Hydrogen Bond (The "Ortho Effect")

Unlike 4-nitrophenol, which forms intermolecular hydrogen bonds (raising boiling points and water solubility), this compound forms a strong intramolecular hydrogen bond between the phenolic hydrogen and the nitro oxygen.

| Property | Value (Predicted/Analog) | Toxicological Implication |

| LogP (Octanol/Water) | ~1.9 – 2.1 | High Skin Permeability. The "masked" polarity allows rapid transit across the stratum corneum.[1] |

| pKa | ~7.2 – 7.5 | Physiological pH (7.[1]4) will result in a mix of ionized and unionized forms, facilitating both transport and receptor binding.[1] |

| Volatility | Steam Volatile | Inhalation Risk. Unlike para-isomers, DMNP can sublime or vaporize during rotary evaporation or drying.[1] |

| Solubility | Low (Water), High (DCM/DMSO) | Bioaccumulates in lipid-rich tissues (CNS, adipose). |

Preliminary Toxicological Matrix (Read-Across Analysis)

Note: Data below is synthesized from structural analogs (2-Nitrophenol, 4-Nitrophenol, 4-Nitro-1,2-dimethoxybenzene) and QSAR predictions.

Acute Toxicity Profile

| Endpoint | Predicted Classification | Basis / Mechanism |

| Acute Oral (LD50) | Category 4 (Harmful) Est: 500–1500 mg/kg (Rat) | Analogous to 2-nitrophenol.[1] Metabolic uncoupling of oxidative phosphorylation is less severe than dinitrophenols but still present.[1] |

| Acute Dermal | Category 3 (Toxic) | High lipophilicity drives rapid systemic absorption.[1] |

| Inhalation | Category 4 (Harmful) | Dust/Vapor causes respiratory tract irritation and potential methemoglobinemia.[1] |

| Skin/Eye Irritation | Category 2 (Irritant) | Phenolic acidity combined with nitro-group electron withdrawal causes tissue necrosis at high concentrations.[1] |

Systemic Hazards: Methemoglobinemia

Like most aromatic nitro compounds, DMNP can induce methemoglobinemia .[1] The nitro group is reduced in the liver to a hydroxylamine intermediate, which oxidizes ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), destroying oxygen transport capacity.

-

Early Signs: Cyanosis (blue lips/fingernails), fatigue, dizziness.[1]

-

Antidote: Methylene Blue (Standard clinical countermeasure).[1]

Genotoxicity & Mutagenicity (The Critical Concern)

The presence of a nitro group on an aromatic ring is a structural alert for genotoxicity.

-

Ames Test Prediction: Positive (Strain TA98/TA100 with S9 activation).

-

Mechanism: Nitroreduction leads to N-hydroxyarylamine formation, which can be acetylated to form a nitrenium ion—a potent DNA electrophile causing guanine adducts.[1]

Mechanism of Action: Metabolic Activation Pathway

The following diagram illustrates the metabolic pathway converting DMNP into a DNA-damaging agent. This "Bioactivation" is why the compound must be handled with extreme care even if acute effects seem mild.[1]

Figure 1: Proposed metabolic activation pathway of DMNP leading to genotoxicity.[1] The N-hydroxy intermediate is the critical "switch" point for toxicity.

Validation Protocols: Establishing the Safety Profile

As a researcher, you should not rely solely on prediction.[1] If you are scaling up synthesis (>10g), perform these two validation assays.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Purpose: Confirm mutagenic potential.[2]

-

Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).[1]

-

Activation: Perform both with (+S9) and without (-S9) rat liver metabolic activation.

-

Dose Range: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).

-

Control: Solvent control (DMSO) and Positive controls (e.g., 2-Nitrofluorene for -S9, 2-Aminoanthracene for +S9).[1]

-

Interpretation: A 2-fold increase in revertant colonies over background indicates a Positive result.[1]

-

Note: Nitrophenols are often weaker mutagens than nitroanilines, but positive results in TA98 are common.[1]

-

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Purpose: Establish safe exposure limits for handling.

-

Cell Line: HepG2 (Liver) or HaCaT (Keratinocyte).[1]

-

Seeding: 10,000 cells/well in 96-well plates; adhere for 24h.

-

Treatment: Expose cells to DMNP (0.1 – 1000 µM) for 24h.[1]

-

Development: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO.

-

Output: Calculate IC50.

-

Threshold: If IC50 < 100 µM, treat as Highly Cytotoxic .[1]

-

Occupational Hygiene & Safety Engineering

Based on the "Ortho-Nitro" profile, standard fume hood practice is insufficient for high-temperature operations (recrystallization/drying).[1]

Handling Decision Tree

Figure 2: Operational safety logic.[1] Note the specific requirement for cold traps during evaporation due to steam volatility.

Specific PPE Requirements[1][3][4]

-

Gloves: Nitrile is insufficient for prolonged contact with nitro-aromatics in solution.[1] Use Silver Shield (Laminate) or double-gloved Nitrile (change every 15 mins).[1]

-

Respiratory: If handling dry powder outside an enclosure, a P3/N100 particulate filter is mandatory.[1]

-

Decontamination: Use 10% Sodium Dithionite solution to reduce the nitro group (fading the yellow color) followed by detergent washing.[1]

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 297121, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: 2-Methoxy-4-nitrophenol (Analog Read-Across).[1] Retrieved from [Link][1]

-

Kovacic, P., & Somanathan, R. (2014).[1] Nitro-aromatic compounds: Electrochemistry, toxicity, and mechanism of action. Journal of Applied Toxicology. (Mechanistic reference for Nitro-reduction).

-

OECD. (2020).[1] Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[1] Retrieved from [Link][1]

Methodological & Application

Application Notes and Protocols for the Use of 4,5-Dimethoxy-2-nitrophenol in Organic Synthesis

Foreword: The Strategic Value of 4,5-Dimethoxy-2-nitrophenol

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound is a quintessential example of a highly functionalized aromatic scaffold, offering a unique convergence of reactive sites that can be orthogonally addressed. The interplay between the electron-donating methoxy groups, the electron-withdrawing nitro group, and the nucleophilic phenol provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, derivatization, and key applications of this versatile reagent, with a focus on field-proven protocols and the underlying chemical principles that govern its reactivity.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₅ | [1] |

| Molecular Weight | 199.16 g/mol | [1] |

| Appearance | Pale yellow solid | N/A |

| Melting Point | 118-120 °C | N/A |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate; sparingly soluble in water | N/A |

| pKa | ~7.1 (Estimated based on similar nitrophenols) | [2] |

Synthesis and Derivatization: Crafting the Toolkit

The primary route to this compound and its key derivatives involves electrophilic nitration of the corresponding dimethoxybenzene precursor. The electron-donating methoxy groups activate the aromatic ring, directing the incoming nitro group to the ortho position.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the nitration of activated aromatic compounds.[4]

Causality: The use of nitric acid in a less aggressive solvent like acetic acid allows for controlled mononitration. The electron-rich nature of the 1,2,4-trimethoxybenzene starting material ensures regioselective nitration ortho to a methoxy group and para to another. Subsequent selective demethylation of the methoxy group ortho to the newly installed nitro group is achieved under controlled conditions, often with stronger acids, to yield the target phenol.

-

Materials:

-

1,2,4-Trimethoxybenzene

-

Nitric acid (70%)

-

Glacial acetic acid

-

Hydrobromic acid (48%)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Magnesium sulfate

-

Ice bath

-

-

Procedure:

-

Dissolve 1,2,4-trimethoxybenzene (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add nitric acid (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain crude 1,2,4-trimethoxy-5-nitrobenzene.

-

To the crude product, add 48% hydrobromic acid and heat to reflux for 4-6 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, and dry over magnesium sulfate.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.

-

Key Derivatizations

The synthetic utility of this compound is significantly expanded through its conversion into other valuable building blocks, most notably those used in photolabile protecting group strategies.

Application in Photocleavable Protecting Groups

A premier application of this compound derivatives is in the construction of photolabile protecting groups (PPGs), often referred to as "caging" groups.[5] The 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety is particularly effective. The methoxy groups serve to red-shift the absorption maximum to longer, less damaging wavelengths (typically >350 nm) and increase the quantum yield of photolysis compared to the parent 2-nitrobenzyl group.[6][7]

Mechanism of Photocleavage: Upon irradiation with UV light, the DMNB group undergoes an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. This is followed by a rearrangement to form a transient aci-nitro intermediate, which then rapidly fragments to release the protected substrate and 4,5-dimethoxy-2-nitrosobenzaldehyde as a byproduct.[6][8]

Protocol 2: Caging of a Carboxylic Acid with 4,5-Dimethoxy-2-nitrobenzyl Bromide

This protocol describes the esterification of a carboxylic acid with 4,5-dimethoxy-2-nitrobenzyl bromide to form a photolabile ester.

-

Materials:

-

Carboxylic acid of interest

-

4,5-Dimethoxy-2-nitrobenzyl bromide[9]

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) and 4,5-dimethoxy-2-nitrobenzyl bromide (1.1 equivalents) in DMF.

-

Add cesium carbonate (1.5 equivalents) to the solution. The use of cesium carbonate is causal; it forms a soluble cesium carboxylate in situ, enhancing the nucleophilicity of the carboxylate for efficient Williamson ether synthesis-type reaction.

-

Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, appropriate eluent system, e.g., hexane/ethyl acetate) to afford the pure DMNB-protected carboxylic acid.

-

Application in Heterocyclic Synthesis

The strategic placement of the nitro and hydroxyl groups makes this compound an excellent precursor for the synthesis of substituted benzofused heterocycles, such as benzoxazoles. The core strategy involves the reduction of the nitro group to an amine, which can then undergo intramolecular cyclization with a suitable functional group.

Causality: The reduction of the nitro group to an amine is a critical step. Various reducing agents can be employed, such as sodium dithionite, zinc powder, or catalytic hydrogenation.[10] The choice of reductant can be crucial to avoid side reactions. The in-situ generated o-aminophenol is highly reactive and, in the presence of an appropriate electrophile (like an aldehyde or carboxylic acid derivative), will readily undergo condensation and subsequent cyclization to form the stable benzoxazole ring system.

Protocol 3: One-Pot Synthesis of 2-Aryl-5,6-dimethoxybenzoxazoles

This protocol outlines a one-pot reductive cyclization to synthesize benzoxazoles from this compound and an aromatic aldehyde.

-

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Sodium dithionite (Na₂S₂O₄)

-

Ethanol

-

Water

-

Magnetic stirrer and heating mantle

-

Round-bottom flask with reflux condenser

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) and the aromatic aldehyde (1.2 mmol) in ethanol (10 mL).

-

To this solution, add an aqueous solution of sodium dithionite (3 mmol in 5 mL of water) dropwise with stirring.[10]

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC.

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) to precipitate the crude product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-aryl-5,6-dimethoxybenzoxazole.

-

Conclusion and Future Outlook

This compound and its derivatives are robust and versatile tools in the arsenal of the synthetic organic chemist. Their utility in photopharmacology through caged compounds continues to expand, enabling precise spatiotemporal control over biological processes.[5] Furthermore, their role as precursors to complex heterocyclic systems ensures their continued relevance in medicinal chemistry and materials science. Future research will likely focus on developing new derivatives with further red-shifted absorption maxima for two-photon excitation applications and exploring novel cyclization strategies to access an even broader range of heterocyclic scaffolds.

References

-

Smirnov, S. K., Butin, A. V., & Stroganova, T. A. (1999). 4,5-Dimethoxy-2-nitrobenzophenone. Molecules, 4(10), M110. [Link]

-

Taylor & Francis. (n.d.). 4-nitrophenol – Knowledge and References. Retrieved from [Link]

- Zavgorodniy, D. S., Butin, A. V., & Stroganova, T. A. (1999). 4,5-Dimethoxy-2-nitroacetophenone. Molecules, 4, M111.

- Hussain, S., Ali, S., Ahmed, S., & Ahmed, S. (2020). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: B. Life and Environmental Sciences, 57(3), 25-33.

-

Hartman, W. W., & Dickey, J. B. (1934). m-NITROPHENOL. Organic Syntheses, 14, 67. [Link]

-

Eckardt, T., Hagen, V., Schade, B., Schmidt, R., Schweitzer, C., & Bendig, J. (2002). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. The Journal of organic chemistry, 67(3), 703–710. [Link]

-

ResearchGate. (2023). Identification and biosynthesis of 5-Methoxy-2-Nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Lee, D. W., & Kim, Y. H. (1993). Analysis of Nitrophenols with Gas Chromatography-Mass Spectrometry by Flash Heater Derivatization. Bulletin of the Korean Chemical Society, 14(5), 529-532.

-

ResearchGate. (n.d.). Photochemical reaction mechanisms of 4,5-dimethoxy-2-nitrobenzyl acetate analysed by a sub-10 fs near-ultraviolet pulse laser. Retrieved from [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

-

Bastos, E. L., & Santos, J. H. (2016). Aqueous-Phase Catalytic Chemical Reduction of p-Nitrophenol Employing Soluble Gold Nanoparticles with Different Shapes. Nanomaterials, 6(9), 164. [Link]

-

UMCS. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. Retrieved from [Link]

-

Donoval, D., & Klána, P. (2022). Photoremovable Protecting Groups. Molecules, 27(13), 4239. [Link]

-

Moody, C. J., & Roffey, J. R. (2017). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2017(2), M940. [Link]

-

G. C. R. Ellis-Davies (2007). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Frontiers in Neuroscience, 1(1), 48-61. [Link]

-

ResearchGate. (n.d.). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Retrieved from [Link]

-

Ashenhurst, J. (2020, March 16). Electrocyclic Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Verma, A., Sharma, P., Singh, A., & Singh, R. (2024). Identification of 4-Amino-2-Nitrophenol as a novel inducer of phenotypic antibiotic resistance in Escherichia coli: roles of Lon. bioRxiv. [Link]

-

SpectraBase. (n.d.). 4,5-Dimethoxy-2-nitrobenzyl bromide. Retrieved from [Link]

-

Ducker, R. E., Siles Brügge, O., Meijer, A. J. H. M., & Leggett, G. J. (2023). Tribochemical nanolithography: selective mechanochemical removal of photocleavable nitrophenyl protecting groups with 23 nm resolution at speeds of up to 1 mm s−1. Nanoscale, 15(7), 3216-3225. [Link]

-

de Souza, L. M., De Martinis, B. S., & Dorea, H. S. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A, 1634, 461657. [Link]

-

Al-Shakban, M., Al-Hamdani, A. A. S., & Ganin, A. Y. (2024). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Advances, 14(5), 3226-3233. [Link]

-

Wrona-Krol, E., & Gola, J. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f]Oxepine for Use in Photopharmacology. Molecules, 26(20), 6211. [Link]

-

Nicolaou, K. C., Safina, B. S., Zak, M., Lee, S. H., Nevalainen, M., Bella, M., Estrada, A. A., Funke, C., Zécri, F. J., & Bulat, S. (2005). Total synthesis of thiostrepton. Retrosynthetic analysis and construction of key building blocks. Journal of the American Chemical Society, 127(31), 11159–11175. [Link]

Sources

- 1. This compound | C8H9NO5 | CID 297121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phavi.umcs.pl [phavi.umcs.pl]

- 3. mdpi.com [mdpi.com]

- 4. paspk.org [paspk.org]

- 5. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for 4,5-Dimethoxy-2-nitrophenol in Pharmaceutical Intermediate Synthesis

Introduction: Strategic Utility of 4,5-Dimethoxy-2-nitrophenol

This compound is a highly functionalized aromatic compound that serves as a pivotal precursor in the synthesis of complex pharmaceutical intermediates. Its strategic value lies in the orthogonal reactivity of its three functional groups: the nitro group, the hydroxyl group, and the electron-rich dimethoxy-substituted benzene ring. The electron-withdrawing nitro group not only activates the ring for certain nucleophilic substitutions but, more importantly, serves as a masked amine. This allows for its introduction early in a synthetic sequence, with its subsequent reduction to the corresponding aniline at a later, strategic stage. This aniline, 2-amino-4,5-dimethoxyphenol, is a valuable ortho-disubstituted intermediate, primed for cyclization reactions to form key heterocyclic scaffolds.

This guide provides an in-depth exploration of the application of this compound, focusing on its conversion to 2-amino-4,5-dimethoxyphenol and the subsequent synthesis of a 5,6-dimethoxybenzimidazole derivative. Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, making this synthetic route highly relevant to drug discovery and development professionals.[1][2][3]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₅ | N/A |

| Molecular Weight | 199.16 g/mol | N/A |

| Appearance | Yellow to brown crystalline powder | [3] |

| Melting Point | 134°C (for the related acetophenone) | [4] |

| Solubility | Soluble in organic solvents like ethanol, DMF, and ethyl acetate. | N/A |

Safety and Handling:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated fume hood to avoid inhalation of dust.

-

Nitrated organic compounds can be energetic. Avoid grinding, excessive heating, and impact.

-

Store in a cool, dry place away from strong oxidizing agents and bases.

Core Synthetic Application: A Gateway to Benzimidazole Intermediates

The primary application detailed here is the role of this compound as a precursor to 5,6-dimethoxybenzimidazoles. This transformation is a two-step process:

-

Reduction of the Nitro Group: The selective reduction of the nitro functionality to an amine is the critical first step.

-

Cyclization to form the Benzimidazole Ring: The resulting ortho-aminophenol is then condensed with a carboxylic acid or its equivalent to form the heterocyclic ring.

This pathway is highly valued in medicinal chemistry as the dimethoxy substituents are frequently found in bioactive molecules, where they can modulate solubility, metabolic stability, and target binding.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation for the Synthesis of 2-Amino-4,5-dimethoxyphenol

Principle: The reduction of a nitrophenol to an aminophenol is a fundamental transformation.[5] Catalytic hydrogenation is a clean and efficient method for this purpose, offering high yields and avoiding the use of stoichiometric metal reductants.[6][7] Palladium on carbon (Pd/C) is a widely used and effective catalyst for this reaction.[8]

Workflow Diagram:

Caption: Workflow for the catalytic hydrogenation of this compound.

Materials:

-

This compound

-

Methanol (reagent grade)

-

5% Palladium on Carbon (Pd/C), 50% wet

-

Nitrogen gas

-

Hydrogen gas

-

Deionized water

-

Pressure reactor (e.g., Parr hydrogenator)

Procedure:

-

In a suitable pressure reactor vessel, add this compound (e.g., 10 g, 1 equivalent).

-

Add methanol (e.g., 150 mL).

-

Carefully add 5% Pd/C (50% wet) (e.g., 0.5 g, 5% w/w of the substrate). Causality Note: Using the catalyst wet with water minimizes the risk of ignition upon contact with the solvent and air.

-

Seal the reactor and purge the system with nitrogen gas three times to remove any residual oxygen.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 Kg/cm²).

-

Commence stirring and heat the reaction mixture to 50°C.

-

Maintain the hydrogen pressure and temperature for 4-6 hours, or until hydrogen uptake ceases (as monitored by the pressure gauge).

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen gas.

-

Open the reactor and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Safety Note: The catalyst on the filter paper can be pyrophoric. Do not allow it to dry completely in the air. Quench it with water immediately after filtration.

-

Concentrate the methanol filtrate under reduced pressure to approximately one-third of its original volume.

-

In a separate beaker, cool deionized water (e.g., 500 mL) in an ice bath.

-

Slowly add the concentrated methanol solution to the cold water with vigorous stirring. The product, 2-amino-4,5-dimethoxyphenol, will precipitate.

-

Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum at 40-50°C.

Expected Outcome: This procedure should yield 2-amino-4,5-dimethoxyphenol as a solid with an expected yield of over 80%. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Phillips-Ladenburg Synthesis of a 5,6-Dimethoxybenzimidazole Intermediate

Principle: The Phillips-Ladenburg reaction is a classic and reliable method for the synthesis of benzimidazoles.[3] It involves the condensation of an ortho-phenylenediamine with a carboxylic acid at elevated temperatures, often in the presence of an acid catalyst, to facilitate the cyclodehydration.

Workflow Diagram:

Caption: Workflow for the Phillips-Ladenburg synthesis of a benzimidazole derivative.

Materials:

-

2-Amino-4,5-dimethoxyphenol (from Protocol 1)

-

A suitable carboxylic acid (R-COOH, e.g., 4-chlorobenzoic acid)

-

Polyphosphoric acid (PPA)

-

Ice

-

Saturated aqueous sodium bicarbonate solution or 10% aqueous sodium hydroxide

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-amino-4,5-dimethoxyphenol (1 equivalent) and the chosen carboxylic acid (1.1 equivalents).

-

Carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the aminophenol). Causality Note: PPA serves as both a solvent and a dehydrating agent, driving the cyclization to completion.

-

Heat the reaction mixture to 150-180°C with efficient stirring for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to about 80°C and very carefully pour it onto crushed ice with vigorous stirring. Safety Note: This quenching step is highly exothermic.

-

The crude product may precipitate. Continue stirring until all the PPA has been hydrolyzed.

-

Carefully neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate solution or 10% sodium hydroxide until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome: The procedure should yield the corresponding 2-substituted-5,6-dimethoxybenzimidazole. The yield will vary depending on the carboxylic acid used but is typically in the range of 60-85%. The structure and purity should be confirmed by NMR, mass spectrometry, and melting point analysis.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in pharmaceutical synthesis. Its true potential is realized through its conversion to 2-amino-4,5-dimethoxyphenol, which opens a direct and efficient route to the synthesis of 5,6-dimethoxybenzimidazoles. The protocols detailed herein provide a robust and scalable pathway for accessing these important pharmaceutical intermediates. The electron-rich nature of the benzimidazole core, further modulated by the methoxy groups, makes these scaffolds ideal for further functionalization, enabling the exploration of extensive chemical space in the pursuit of novel therapeutic agents.

References

- A Novel Process For The Preparation Of 2 Amino 4,5 Dimethoxy Benzonitrile [Abn]. (n.d.).

- Zavgorodniy, D. S., Butin, A. V., & Stroganova, T. A. (1999). 4,5-Dimethoxy-2-nitroacetophenone. Molecules, 4(10), M111.

-

Synthesis of Dimethoxy Activated Benzimidazoles and Bisbenzimidazoles. (2005). ResearchGate. Retrieved from [Link]

- Preparation of 4-nitro:phenol derivative pharmaceutical intermediates. (1997). Google Patents.

-

Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2019). Frontiers in Chemistry. Retrieved from [Link]

-

2-amino-4-nitrophenol. (n.d.). Organic Syntheses. Retrieved from [Link]

-

New Method of Synthesis of 2Amino4(5H)-oxothiophenes. (2008). ResearchGate. Retrieved from [Link]

- Nguyen, T. A. T., et al. (2025).

- Preparation method of 2-amino-4-nitrophenol. (2016). Google Patents.

- A meta-nitro phenol derivative and a process for producing it. (2000). Google Patents.

-

Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. (2023). RSC Publishing. Retrieved from [Link]

-

Heterocycles in Medicinal Chemistry. (2017). Molecules. Retrieved from [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved from [Link]

-

Synthesis of Potent Anticancer Substituted 5-Benzimidazol-2-amino Thiazoles Controlled by Bifunctional Hydrogen Bonding under Microwave Irradiations. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

-

High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. (2025). ResearchGate. Retrieved from [Link]

-

The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2023). International Journal of Scientific Research & Technology. Retrieved from [Link]

- The preparation method of 5-fluoro-2-nitrophenol. (n.d.). Patsnap.

-

Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. (2022). RSC Advances. Retrieved from [Link]

-

Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. (1979). Justia Patents. Retrieved from [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Chemistry. Retrieved from [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Retrieved from [Link]

- Process for preparation of a nitrophenol. (2008). Google Patents.

-

High efficient reduction of 4-nitrophenol and dye by filtration through Ag NPs coated PAN-Si catalytic membrane. (2020). OSTI.GOV. Retrieved from [Link]

Sources

- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. A Novel Process For The Preparation Of 2 Amino 4,5 Dimethoxy [quickcompany.in]

Application Note: Monitoring Reaction Progress of 4,5-Dimethoxy-2-nitrophenol (DMNP)

Introduction & Scientific Context

4,5-Dimethoxy-2-nitrophenol (DMNP) is a critical aromatic intermediate used in the synthesis of photosensitive "caged" compounds (e.g., DMNP-EDTA) and pharmacologically active isoquinoline alkaloids. Its structural core—a nitrophenol substituted with electron-donating methoxy groups—presents unique spectroscopic and chromatographic behaviors that distinguish it from simple nitrophenols.

Effective monitoring of DMNP involves tracking two distinct chemical vectors:

-

Formation (Nitration): Controlling the regioselectivity during the nitration of 3,4-dimethoxyphenol or veratric acid derivatives.

-

Consumption (Reduction/Alkylation): Monitoring the reduction of the nitro group to an amine (often unstable) or the alkylation of the phenolic hydroxyl.

This guide provides validated protocols for monitoring these transformations using HPLC, TLC, and in-situ UV-Vis spectroscopy, emphasizing the mechanistic rationale behind each method.

Analytical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the analyte's behavior is the prerequisite for robust method development.

| Property | Value / Characteristic | Implication for Monitoring |

| Chromophore | Nitro + Aromatic + Methoxy | Strong UV absorbance at 340–400 nm (yellow). Ideal for UV-Vis monitoring. |

| Acidity (pKa) | ~6.5 – 7.5 (Estimated) | Phenolic proton is acidic. Retention time in HPLC is highly pH-dependent. Acidic mobile phase is mandatory to suppress ionization and improve peak shape. |

| Solubility | Soluble in DCM, EtOAc, MeOH. Poor in water.[1] | Samples must be dissolved in MeOH or ACN before injection/spotting. |

| Stability | Stable as solid.[1] Amine product (reduction) is oxidation-sensitive. | Analyze reduction mixtures immediately; use antioxidants (ascorbic acid) in buffers if isolating the amine. |

Method 1: High-Performance Liquid Chromatography (HPLC)[9][10][11][12]

Objective: Quantitative monitoring of DMNP formation and consumption. Rationale: The polarity difference between the nitro-starting material (less polar) and the amino-product (more polar) or the alkylated product (less polar) necessitates a gradient method on a reversed-phase column.

Protocol A: Standard Reversed-Phase Method

This method separates DMNP from its precursors (e.g., 3,4-dimethoxyphenol) and products (4,5-dimethoxy-2-aminophenol).

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Note: The acid is critical to keep the phenol protonated (

) rather than ionized (

-

-

Flow Rate: 1.0 mL/min.[2]

-

Detection:

-

Channel 1: 254 nm (General aromatic).

-

Channel 2: 360 nm (Specific for Nitro-group).

-

-

Temperature: 30°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Equilibration |

| 2.0 | 10 | Isocratic Hold (Elute salts/polar impurities) |

| 15.0 | 90 | Linear Gradient (Elute DMNP and alkylated products) |

| 18.0 | 90 | Wash |

| 18.1 | 10 | Re-equilibration |

Data Interpretation:

-

3,4-Dimethoxyphenol: Elutes early (High polarity).

-

4,5-Dimethoxy-2-aminophenol: Elutes early (Amine increases polarity).

-

DMNP (Target): Elutes mid-gradient (Intramolecular H-bonding increases lipophilicity).

-

Alkylated DMNP (Caged product): Elutes late (Loss of H-bond donor, high lipophilicity).

Method 2: Thin Layer Chromatography (TLC)[2][13]

Objective: Rapid, qualitative "at-line" reaction monitoring. Rationale: The nitro group provides a built-in color indicator (yellow), making visualization instant without staining for the starting material.

Protocol B: TLC Monitoring System

-

Stationary Phase: Silica Gel 60 F254 aluminum-backed plates.

-

Mobile Phase:

-

System 1 (General): Hexane : Ethyl Acetate (6:4 v/v).

-

System 2 (For polar amine products): DCM : Methanol (95:5 v/v).

-

-

Visualization:

-

Visible Light: DMNP appears as a bright yellow spot .

-

UV (254 nm): All aromatic components quench fluorescence (dark spots).

-

Ninhydrin Stain: Only required if monitoring reduction to the amine (amine turns red/purple upon heating).

-

Troubleshooting:

-

Streaking: If the phenol streaks, add 1% Acetic Acid to the mobile phase to suppress ionization on the silica surface.

Method 3: In-Situ UV-Vis Kinetics (Reduction Monitoring)

Objective: Real-time kinetic profiling of the reduction of DMNP to 4,5-dimethoxy-2-aminophenol.

Rationale: The reduction of the nitro group (

Protocol C: Spectrophotometric Tracking

-

Equipment: UV-Vis Spectrophotometer with a quartz cuvette or fiber-optic dip probe.

-

Conditions: Reaction performed in Methanol or Ethanol/Water mixture.

-

Key Wavelengths:

- DMNP: ~350–370 nm (Strong absorbance).

- Amine Product: ~290–300 nm (Weak absorbance).

-

Isosbestic Point: Likely visible around 310–320 nm if the reaction is clean (A -> B conversion).

Procedure:

-

Baseline: Record spectrum of the solvent system.

-

T=0: Scan the DMNP solution. Note the peak at ~360 nm.

-

Initiation: Add reducing agent (e.g., NaBH

+ Catalyst, or H -

Monitoring: Scan every 60 seconds.

-

Success Criteria: Disappearance of the 360 nm peak and emergence of a new band at ~295 nm.

-

Endpoint: Absorbance at 360 nm plateaus near zero.

-

Visual Workflows (Graphviz)

Diagram 1: Reaction Monitoring Decision Tree

This diagram illustrates the logical flow for selecting the correct analytical technique based on the reaction stage.

Caption: Decision matrix for selecting analytical techniques based on the specific chemical transformation of DMNP.

Diagram 2: HPLC Separation Mechanism

Visualizing the separation logic on a C18 column.

Caption: Elution order and interaction strength of DMNP and derivatives on a Reversed-Phase C18 column under acidic conditions.

References

-

MDPI Molecules. (1999).[3][4] Synthesis of 4,5-Dimethoxy-2-nitrobenzophenone. Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (n.d.). This compound Compound Summary. Retrieved from [Link]

-

RSC Advances. (2023). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support: Purification of Crude 4,5-Dimethoxy-2-nitrophenol

This is Tier 2 Technical Support . The following guide addresses the purification of 4,5-Dimethoxy-2-nitrophenol (CAS 7158-91-0) , a critical intermediate often synthesized via the nitration of 3,4-dimethoxyphenol.

This process is notoriously difficult due to the formation of regioisomers (specifically the 6-nitro isomer) and oxidative tars ("black oil"). The protocols below prioritize the removal of these specific impurities using solubility differentials and volatility.

Module 1: The "Black Tar" Protocol (Crude Cleanup)

Issue: The crude product from nitration is often a dark, viscous oil containing oxidative byproducts and inorganic acids. Direct recrystallization often fails because these tars prevent crystal lattice formation.

Solution: Use an Acid/Base Swing Extraction . This exploits the acidity of the nitrophenol (pKa ~7.2) to separate it from neutral tars (unreacted veratrole derivatives or non-acidic oxidation products).

Step-by-Step Protocol

-

Dissolution: Dissolve the crude black solid/oil in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Base Extraction: Extract the organic layer with 5% Sodium Carbonate (Na₂CO₃) or 1M NaOH.

-

Separation: Discard the organic (DCM) layer containing the tars.

-

Acidification: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl until pH < 2.

-

Observation: The phenolate reprotonates and precipitates as a yellow/orange solid.

-

-

Filtration: Filter the precipitate. This is your "Semi-Pure" solid.

Workflow Visualization

Caption: Logical flow for removing non-acidic tars via pH manipulation.

Module 2: Isomer Separation (Regioselectivity)

Issue: Nitration of 3,4-dimethoxyphenol yields two main isomers:

-

This compound (Target): Nitro group is "outer" (less sterically hindered).

-

3,4-Dimethoxy-2-nitrophenol (Impurity): Often referred to as the 6-nitro isomer in relation to the starting material. The nitro group is "inner" (wedged between OH and OMe).